
Butanal, (2,4-dinitrophenyl)hydrazone
Overview
Description
Butanal, (2,4-dinitrophenyl)hydrazone is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Butanal, (2,4-dinitrophenyl)hydrazone, also known as n-butyraldehyde 2,4-dinitrophenylhydrazone, is a chemical compound derived from butanal and 2,4-dinitrophenylhydrazine. It is notable for its applications in biochemical assays and potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 252.23 g/mol
- Appearance : Yellow crystalline solid
- Melting Point : 117-119 °C
- Boiling Point : Approximately 401.8 °C at 760 mmHg
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Detection of Aldehydes : It is primarily utilized in biochemical assays for detecting aldehydes due to its ability to form stable derivatives with them.
- Cytotoxic Effects : Preliminary studies have shown that dinitrophenylhydrazones can exhibit cytotoxic effects against certain cancer cell lines. However, specific data on butanal's activity remains limited.
- Antimicrobial Activity : While direct studies on this compound are sparse, related compounds in the hydrazone family have demonstrated antimicrobial properties. For instance, a study highlighted the synthesis of phenylhydrazones that showed activity against various microorganisms with minimum inhibitory concentrations (MIC) ranging from 138 µM to 165 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship of hydrazones has been extensively studied to understand their biological efficacy. Key findings include:
- The presence of electron-withdrawing groups (e.g., nitro groups) enhances antibacterial activity.
- Substitution patterns on the phenyl ring significantly influence the compound's antimicrobial properties .
The following table summarizes some structural variations and their corresponding biological activities:
Compound Type | Substituent | Activity Level |
---|---|---|
2,4-Difluoro | - | Maximum antibacterial activity observed |
Nitro Group | - | Enhanced antifungal activity |
Hydroxyl Group | - | Superior antimicrobial activity |
Case Studies and Research Findings
- Antimicrobial Resistance Modulation : A study synthesized a series of phenylhydrazones and evaluated their antimicrobial activity against selected strains. The results indicated significant resistance-modulating effects alongside antimicrobial properties .
- Electrochemical Studies : Investigations into the electrochemical behavior of dinitrophenylhydrazones provided insights into their reactivity and stability under various conditions .
- Antifungal Activity : Research on diaryl hydrazones derived from 2,4-dinitrophenylhydrazine revealed promising antifungal activities against several strains, indicating potential for therapeutic applications .
Scientific Research Applications
Analytical Chemistry
Detection of Aldehydes and Ketones
- Butanal, (2,4-dinitrophenyl)hydrazone is primarily employed in the Brady's test , which qualitatively identifies aldehydes and ketones. The formation of a yellow-orange precipitate upon reaction indicates the presence of these carbonyl compounds .
Synthesis and Characterization
- The synthesis involves mixing butanal with 2,4-dinitrophenylhydrazine in acidic conditions, leading to the formation of stable hydrazones. This reaction is crucial for isolating and characterizing carbonyl compounds in various samples .
Biochemical Assays
Biological Activity
- Research indicates that this compound exhibits biological activities, including potential cytotoxic effects against certain cancer cell lines. This suggests its application in cancer research as a part of screening assays for new therapeutic agents .
High-Throughput Screening
- The compound has been utilized in high-throughput screening methods to identify mutant strains capable of producing specific metabolites. For instance, it was used to screen for mutants of Rhodococcus rhodochrous that could accumulate 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD), demonstrating its utility in microbial mutation breeding .
Environmental Testing
Monitoring Volatile Organic Compounds (VOCs)
- This compound can serve as a reference standard in environmental testing to monitor VOCs. Its stability and reactivity with carbonyl compounds make it suitable for analyzing air quality and assessing pollution levels .
Food Chemistry
Analysis of Carbonyl Compounds
- The compound has been used to isolate volatile carbonyl compounds generated during the heating of milk casein solutions. These studies help understand heat-induced flavor changes in dairy products, providing insights into food chemistry and quality control .
Synthesis of Derivatives
Library Development
- Butanal derivatives have been synthesized for various applications, including antimicrobial testing. A study demonstrated that phenylhydrazones derived from butanal showed activity against several microorganisms, indicating potential applications in developing new antimicrobial agents .
Summary Table of Applications
Application Area | Description |
---|---|
Analytical Chemistry | Qualitative detection of aldehydes/ketones via Brady's test |
Biochemical Assays | Screening for biological activity and cytotoxic effects against cancer cell lines |
Environmental Testing | Monitoring VOCs and assessing air quality |
Food Chemistry | Analyzing volatile carbonyls in dairy products for flavor changes |
Synthesis of Derivatives | Developing antimicrobial agents through phenylhydrazone derivatives |
Properties
IUPAC Name |
N-[(E)-butylideneamino]-2,4-dinitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGRHEWIFBFXPP-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-98-6 | |
Record name | Butanal,4-dinitrophenyl)hydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyraldehyde 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.